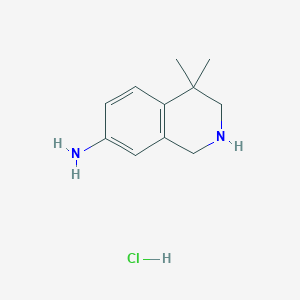
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structural motif, which includes a tetrahydroisoquinoline core with a dimethyl substitution at the 4-position and an amine group at the 7-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Dimethyl Substitution:
Amination: The amine group at the 7-position can be introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the tetrahydroisoquinoline intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Various N-substituted derivatives depending on the reagents used.
科学的研究の応用
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the dimethyl and amine substitutions.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a single methyl group at the 4-position.
7-Amino-1,2,3,4-tetrahydroisoquinoline: A compound with an amine group at the 7-position but without the dimethyl substitution.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the amine group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-7-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7,12H2,1-2H3;1H |
InChIキー |
LFZOOMNOJBCPST-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC2=C1C=CC(=C2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















